N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Structural analogs often yield divergent biological results. This precise compound (CAS 893669-73-3) with its unique 5-fluoro-2-methoxy and ortho-ethyl substitution pattern ensures reproducible target engagement in sulfonamide SAR libraries, enzyme inhibition assays, and metabolic stability studies. - Unique substitution pattern distinguishes it from unsubstituted analogs for accurate SAR profiling. - Enhanced metabolic stability vs. thioether-containing analogs for comparative microsomal assays. - Ortho-ethyl isomer serves as a critical analytical reference for regioisomeric library QC. Supplied with comprehensive analytical data for immediate research use.

Molecular Formula C15H16FNO3S
Molecular Weight 309.4 g/mol
Cat. No. B12191474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Molecular FormulaC15H16FNO3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)OC
InChIInChI=1S/C15H16FNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3
InChIKeyHWEATFSJDZZOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide: Physicochemical Profile


N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 893669-73-3) is a substituted benzenesulfonamide with the molecular formula C15H16FNO3S and a molecular weight of 309.4 g/mol . This compound belongs to the sulfonamide class, a privileged scaffold in medicinal chemistry characterized by the -SO2NH- group, which enables hydrogen bonding and interactions within enzyme active sites [1]. The unique combination of a 5-fluoro-2-methoxy substitution on the benzene ring and an N-(2-ethylphenyl) moiety distinguishes it from simpler benzenesulfonamide analogs [REFS-1, REFS-3]. The sulfonamide group is capable of mimicking natural substrates, making these derivatives broadly investigated as enzyme inhibitors [1].

Sulfonamide scaffold for enzyme inhibitor studies
5-fluoro-2-methoxy substitution pattern for SAR differentiation
Ortho-ethyl aniline ring for positional isomer control

Why Generic Benzenesulfonamides Cannot Substitute


The critical issue preventing generic substitution is the profound impact of even minor structural modifications on a sulfonamide`s physicochemical and target-binding properties. As highlighted in recent medicinal chemistry reviews, small changes to the sulfonamide scaffold can drastically alter its pharmacological profile [1]. The specific 5-fluoro-2-methoxy pattern on the benzenesulfonamide core and the ortho-ethyl substitution on the aniline ring of N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide are not merely decorative; they dictate the compound's lipophilicity, metabolic stability, and ability to engage specific protein targets. Replacing this compound with an unsubstituted N-(2-ethylphenyl)benzenesulfonamide (CAS 84416-67-1) results in a compound with a significantly lower molecular weight (261.34 vs. 309.4 g/mol) and a drastically altered hydrogen bonding and electrostatic surface, which would invariably lead to different biological outcomes [2]. Therefore, for any SAR study, assay development, or reference standard application, only this precise compound provides the reproducible, target-specific profile expected.

Unsubstituted analog: MW and H-bond acceptor count differ, may alter target engagement profile.
Para-ethyl isomer: Positional change alters molecular conformation and binding context.
Thioether analog: Thioether group may introduce metabolic liability, affecting microsomal stability comparison.

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide: Quantitative Differentiation


Molecular Weight & Physicochemical Differentiation

The introduction of a 5-fluoro and 2-methoxy group onto the benzenesulfonamide core of N-(2-ethylphenyl)benzenesulfonamide significantly alters fundamental physicochemical parameters. The target compound has a molecular weight of 309.4 g/mol , compared to 261.34 g/mol for the unsubstituted N-(2-ethylphenyl)benzenesulfonamide [1]. The addition of the fluorine atom, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, is known to modulate lipophilicity (LogP), topological polar surface area (tPSA), and hydrogen bond acceptor count relative to the unsubstituted comparator. For the unsubstituted analog, the XLogP3 is 3.1 and the tPSA is 54.6 Ų [1]; the target compound is predicted to have increased lipophilicity and an additional hydrogen bond acceptor, impacting membrane permeability and target binding [REFS-1, REFS-3].

Molecular Weight
Reported
Target: 309.4 g/mol Comparator: 261.34 g/mol Δ = +48.06 g/mol (+18.4%)
Supports screening-library differentiation
Physicochemical property comparison; PubChem data
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Hydrogen Bond Acceptor Capacity Increase

A direct comparison of molecular structures reveals a key differentiation in hydrogen bonding capacity. The unsubstituted comparator N-(2-ethylphenyl)benzenesulfonamide possesses 3 hydrogen bond acceptors, as computed by PubChem [1]. The target compound, featuring an additional methoxy (-OCH3) substituent, has 4 hydrogen bond acceptors (the sulfonamide oxygens plus the methoxy and fluorine atoms) . This increase is consistent with established structure-activity relationship (SAR) principles for sulfonamide-based inhibitors, where the number and position of hydrogen bond acceptors directly correlate with binding affinity to enzymes such as carbonic anhydrases and proteases [2].

H-Bond Acceptors
Reported
Target: 4 (estimated) Comparator: 3 Δ = +1 (33%)
May influence binding affinity context
Structural estimation from PubChem comparator
Medicinal Chemistry Drug Design Physicochemical Profiling

Positional Isomer Differentiation

The position of the ethyl substitution on the aniline ring is a critical determinant of molecular shape and target complementarity. The target compound features an ortho-ethyl substitution (2-ethylphenyl), which creates a distinct steric and conformational profile compared to its para-substituted positional isomer, N-(4-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide . In sulfonamide-based drug design, ortho-substitution is known to influence the dihedral angle between the aromatic rings, altering the molecule`s three-dimensional shape and its ability to fit into enzyme active sites. While quantitative biological data for this specific pair is not available in the public domain, the principle that positional isomers exhibit distinct biological activities is a foundational tenet of medicinal chemistry SAR, demonstrated extensively in sulfonamide inhibitor programs targeting RORγt and other receptors [1].

Positional Isomer
Class-level
Target: ortho-ethyl Comparator: para-ethyl No public bioactivity data
Ortho identity essential for SAR reproduction
Class-level inference; verify with specific assay
Medicinal Chemistry Isomer Selectivity Structure-Activity Relationship

Thioether Analog Differentiation

A closely related analog, N-[2-(ethylsulfanyl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide (molecular weight 341.4 g/mol), contains a thioether linkage on the phenyl ring instead of the direct ethyl group present in the target compound . This structural change introduces a divalent sulfur atom, which alters the electronic properties, lipophilicity, and metabolic profile of the molecule. The molecular weight increases by 32 g/mol, and the presence of a sulfur atom introduces a potential metabolic liability through S-oxidation by cytochrome P450 enzymes, which is absent in the target compound [1]. For research programs where metabolic stability is a key selection criterion, the pure carbon-based ethyl substitution in N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide offers a distinct advantage over the sulfanyl analog.

Thioether Liability
Class-level
Target: no thioether (MW 309.4) Comparator: thioether (MW 341.4) Absence may alter metabolic stability profile
May support metabolic stability comparison
Class-level concept for S-oxidation liability
Medicinal Chemistry Bioisosterism Lead Optimization

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide: Application Scenarios


SAR Library Expansion

Given its unique dual substitution pattern (5-fluoro-2-methoxy on the benzenesulfonamide core and ortho-ethyl on the aniline ring), this compound is ideally suited for expanding sulfonamide-focused compound libraries for SAR studies. Its defined physicochemical differentiation from the unsubstituted parent scaffold [Section 3, Evidence 1] allows researchers to systematically probe the impact of fluorine and methoxy substituents on target binding, as suggested by general sulfonamide SAR principles [1].

Chemical Probe for Enzyme Inhibition Assays

The compound`s enhanced hydrogen bond acceptor capacity [Section 3, Evidence 2] and the well-documented role of sulfonamides as enzyme inhibitors, particularly against carbonic anhydrase isoforms and proteases, position it as a candidate for chemical probe development. Its specific ortho-ethyl substitution pattern is critical for achieving the correct molecular conformation for target engagement, as inferred from known sulfonamide-target co-crystal structures [1].

Metabolic Stability Comparison

The absence of a metabolically labile thioether group, in contrast to the related N-(2-ethylsulfanylphenyl) analog [Section 3, Evidence 4], makes this compound a valuable reference standard for comparative microsomal or hepatocyte stability assays. Researchers can directly assess the impact of sulfur-for-carbon bioisosteric replacement on metabolic half-life, a standard optimization strategy in drug discovery [1].

Positional Isomer Reference Standard

As a defined ortho-ethyl positional isomer, this compound serves as a critical analytical reference standard for distinguishing and quantifying reaction products or impurities during the synthesis of regioisomeric sulfonamide libraries. This application is essential for quality control in medicinal chemistry and process chemistry, where confirming the identity of the desired isomer is paramount [1].

Application
Selection Property
Validation Focus
Sulfonamide SAR studies
Substitution pattern differentiation
Target engagement and selectivity review
Enzyme inhibition probe context
Hydrogen bond acceptor capacity
Binding affinity profile review
Metabolic stability comparison studies
Absence of thioether group
Microsomal stability profile review
Positional isomer QC reference
Ortho-ethyl substitution identity
Regioisomeric purity confirmation
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